Home > Products > Screening Compounds P133437 > Itopride hydrochloride
Itopride hydrochloride - 122892-31-3

Itopride hydrochloride

Catalog Number: EVT-270155
CAS Number: 122892-31-3
Molecular Formula: C20H27ClN2O4
Molecular Weight: 394.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Itopride Hydrochloride is a synthetic chemical compound primarily investigated for its gastroprokinetic properties. [, , , , ] It is classified as a benzamide derivative and belongs to the class of drugs known as dopamine D2 receptor antagonists and acetylcholinesterase inhibitors. [, , ] In scientific research, Itopride Hydrochloride serves as a valuable tool for studying gastrointestinal motility and exploring potential therapeutic strategies for gastrointestinal disorders.

Future Directions
  • Exploration of novel drug delivery systems: Investigating sustained-release formulations, floating beads, or other delivery systems could enhance its therapeutic efficacy and patient compliance. [, , ]

Itopride

Relevance: Itopride is the active moiety of Itopride hydrochloride. After administration of Itopride hydrochloride, it dissociates to release Itopride, which exerts the therapeutic effects.

Domperidone

Relevance: Domperidone shares a similar mechanism of action with Itopride hydrochloride, as both primarily act by blocking dopamine D2 receptors. Several studies compared the efficacy and safety of Itopride hydrochloride to Domperidone in treating functional dyspepsia.

Cisapride

Relevance: Cisapride, like Itopride hydrochloride, is used to treat gastric motility disorders. While they differ in their primary mechanism of action, they share similar therapeutic applications. One study compared the efficacy of Itopride hydrochloride to Cisapride in managing diabetic gastroparesis.

Mosapride Citrate

Relevance: Mosapride citrate, like Itopride hydrochloride, is a prokinetic agent used to manage functional dyspepsia. They differ in their mechanism of action and have been compared in clinical trials for their efficacy and safety.

Ranitidine

Relevance: While Ranitidine does not share a structural or mechanistic similarity with Itopride hydrochloride, it is used in treating overlapping conditions like GERD. One study compared the effects of Itopride hydrochloride and Ranitidine on health-related quality of life in functional dyspepsia patients.

Lansoprazole

Relevance: Lansoprazole, although structurally unrelated to Itopride hydrochloride, is often used in conjunction with prokinetics like Itopride hydrochloride for treating conditions like GERD. One study developed a spectrophotometric method for the simultaneous determination of Itopride hydrochloride and Lansoprazole in mixtures.

Pantoprazole Sodium

Relevance: Like Lansoprazole, Pantoprazole sodium is often used in conjunction with Itopride hydrochloride in treating certain gastrointestinal conditions, despite having a different mechanism of action. Several studies developed analytical methods for the simultaneous determination of Itopride hydrochloride and Pantoprazole sodium in pharmaceutical formulations.

Rabeprazole Sodium

Relevance: Rabeprazole sodium, like Itopride hydrochloride, is employed in the management of GERD. While their mechanisms of action differ, they target different aspects of the condition. Several studies focused on developing analytical methods for the simultaneous determination of Rabeprazole sodium and Itopride hydrochloride in pharmaceutical formulations, particularly in combined capsule dosage forms.

Fluoxetine

Relevance: Although Fluoxetine is not structurally related to Itopride hydrochloride and has a completely different primary mechanism of action, it has been investigated in combination with Itopride hydrochloride for the treatment of functional dyspepsia. One study evaluated the efficacy of combining Itopride hydrochloride and Fluoxetine in managing FD symptoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Itopride hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of 4-(2-(dimethylamino)ethyl)-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
  2. Formation of the Amide: This acid chloride is then reacted with 1-(4-fluorophenyl) piperazine to yield the desired amide.
  3. Hydrochloride Salt Formation: The final step involves the treatment of the amide with hydrochloric acid to form Itopride hydrochloride.
4 2 dimethylamino ethyl 2 methoxybenzoic acid+1 4 fluorophenyl piperazineItopride+HClItopride hydrochloride\text{4 2 dimethylamino ethyl 2 methoxybenzoic acid}+\text{1 4 fluorophenyl piperazine}\rightarrow \text{Itopride}+\text{HCl}\rightarrow \text{Itopride hydrochloride}

This multi-step synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula of Itopride hydrochloride is C17H22ClN3O3C_{17}H_{22}ClN_{3}O_{3}, with a molecular weight of approximately 351.83 g/mol. The compound features a complex structure characterized by a benzamide core, which is essential for its biological activity.

  • Chemical Structure:
    • The structural representation includes a piperazine ring that enhances its interaction with various neuroreceptors.
    • The presence of a methoxy group contributes to its lipophilicity, aiding in absorption.
Chemical Reactions Analysis

Reactions and Technical Details

Itopride hydrochloride undergoes several chemical reactions relevant to its pharmacological activity:

  1. Acid-Base Reactions: As a salt, itopride hydrochloride can dissociate in solution into its active components, facilitating interaction with receptors.
  2. Enzymatic Hydrolysis: The compound may be hydrolyzed by gastrointestinal enzymes, impacting its bioavailability and efficacy.
  3. Metabolic Pathways: Itopride is primarily metabolized in the liver through conjugation processes, leading to various metabolites that may exhibit different pharmacological properties.
Mechanism of Action

Process and Data

The mechanism of action of Itopride hydrochloride involves two primary pathways:

  1. Dopamine D2 Receptor Antagonism: By blocking dopamine D2 receptors in the gastrointestinal tract, it enhances motility by increasing acetylcholine release from cholinergic neurons.
  2. Acetylcholinesterase Inhibition: Inhibiting acetylcholinesterase prolongs the action of acetylcholine at neuromuscular junctions, further promoting gastric motility.

This dual action results in increased peristalsis and faster gastric emptying, providing symptomatic relief for patients suffering from dyspeptic symptoms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Itopride hydrochloride appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and methanol but insoluble in organic solvents such as chloroform.

Chemical Properties

  • Melting Point: The melting point ranges from 165°C to 170°C.
  • pH Stability: The stability of Itopride hydrochloride is optimal at a pH range between 4 and 6.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Itopride hydrochloride is primarily used in clinical settings for:

  • Treatment of Functional Dyspepsia: Patients experiencing symptoms such as bloating, nausea, and early satiety benefit from its prokinetic effects.
  • Management of Gastroesophageal Reflux Disease: By enhancing gastric emptying, it reduces reflux episodes associated with this condition.
  • Research Applications: Studies investigating gastrointestinal motility disorders often include Itopride hydrochloride as a benchmark for evaluating new therapeutic agents.
Introduction to Itopride Hydrochloride

Historical Development and Pharmacological Classification

Itopride hydrochloride, chemically designated as N-[[4-(2-Dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide hydrochloride, emerged as a significant prokinetic agent in the 1990s. Developed as a structural analog of trimethobenzamide, it represented an evolution in gastroprokinetic therapeutics aimed at overcoming limitations of earlier dopamine antagonists like metoclopramide. Itopride was first approved in Japan in 1995 (brand name Ganaton) and later in India, Russia, and several Eastern European countries [1] [6]. Unlike predecessors such as cisapride (withdrawn due to cardiac risks), itopride’s design intentionally avoided cytochrome P450 metabolism and hERG potassium channel interactions, reducing arrhythmogenic potential [1] [4].

Pharmacologically, itopride is classified as a dual-action benzamide derivative with two complementary mechanisms:

  • Dopamine D₂ receptor antagonism: Blocks inhibitory dopaminergic signals in the gastrointestinal tract, enhancing acetylcholine release from myenteric neurons.
  • Acetylcholinesterase (AChE) inhibition: Prevents breakdown of acetylcholine, increasing its availability at muscarinic M₃ receptors on smooth muscle cells [1] [4] [6].This dual action amplifies cholinergic signaling, coordinating gastric motility without reliance on serotonergic pathways (e.g., 5-HT₄ agonists like mosapride).
  • Table 1: Key Brand Names and Manufacturers of Itopride Hydrochloride
    Brand NameRegion/CountryManufacturer
    GanatonJapan, IndiaAbbott
    ItomedRussia, UkraineVarious
    Itoprid PMCSCzech RepublicZentiva
    ZiridBulgariaZentiva
    ProkitPolandPolpharma

Global Regulatory Status and Approval Frameworks

Itopride hydrochloride’s regulatory journey illustrates divergent international approaches to prokinetic drugs. Following Japanese approval (1995/1996), it gained authorization across Asia (e.g., South Korea, Thailand) and Eastern Europe but remains unapproved in the US, Canada, and Western EU [1] [4] [7]. This disparity stems from:

  • Regional efficacy assessments: Asian regulatory bodies emphasized positive trials in functional dyspepsia (e.g., Japanese studies showing symptom reduction >30% vs. placebo) [1] [6].
  • Cardiac safety profiles: Unlike cisapride, itopride showed no QT interval prolongation in human studies, satisfying Asian and Eastern European regulators [1] [4].
  • Health economic factors: Cost-effectiveness studies in Vietnam (2025) demonstrated incremental cost-effectiveness ratios (ICER) of VND 39.7 million/QALY, below WHO-recommended thresholds, supporting subsidization [9].
  • Table 2: Global Regulatory Milestones for Itopride Hydrochloride
    YearCountry/RegionStatusKey Basis
    1995JapanApprovedPhase III efficacy in dyspepsia
    2001IndiaApprovedBioequivalence to reference product
    2003RussiaApprovedOpen-label safety studies
    2006European Union (CZ, SK)ApprovedMutual recognition procedure
    2012VietnamSubsidizedCost-effectiveness analysis

Significance in Gastrointestinal Motility Research

Itopride’s dual mechanism has made it a pivotal tool in deciphering neurogastroenterological pathways. Research highlights include:

Mechanistic Insights

Itopride amplifies acetylcholine-dependent peristalsis from stomach to colon:

  • Gastric motility: In guinea pig and dog models, itopride dose-dependently accelerated gastric emptying by 40–60% vs. controls, linked to increased postprandial antral contractions [1] [4].
  • Esophageal function: Human studies in mild GERD patients demonstrated 27% reduction in esophageal acid exposure (pH < 4) and improved DeMeester scores, attributable to enhanced LES tone and esophageal clearance [8].
  • Colonic effects: Animal data revealed induction of giant migrating contractions (GMCs), triggering defecation—effects absent in pure D₂ antagonists like domperidone [4].

Clinical Research Applications

  • Functional Dyspepsia (FD): A placebo-controlled trial (n=988) of itopride SR (150 mg/day) in diabetic gastroparesis showed significant improvement in PAGI-SYM scores, with 58.6% of "very mild" patients achieving symptom control [3].
  • Formulation innovation: Steady-state pharmacokinetics confirmed that extended-release (ER) itopride (150 mg once daily) yields bioequivalent AUC₀–₂₄h to immediate-release (IR) itopride (50 mg TID), enabling simplified dosing [10].
  • Neurohormonal modulation: Itopride elevates motilin and somatostatin while suppressing cholecystokinin—effects potentially augmenting its prokinetic actions [1] [6].

  • Table 3: Research Applications of Itopride Hydrochloride in GI Motility Disorders

    Research AreaKey FindingsModel/Study Type
    Gastric Emptying↑ 40–60% emptying rate vs. placeboCanine, human scintigraphy
    Lower Esophageal Sphincter↑ LES pressure by 35%24-h pH-metry in GERD
    Colonic MotilityInduces giant migrating contractionsGuinea pig ileum models
    Diabetic GastroparesisPAGI-SYM score ↓ 37–58.6% in "very mild" casesMulticenter human trial

Itopride’s unique pharmacology continues to inform drug design, exemplified by newer agents like acotiamide (AChE inhibitor without D₂ affinity) [4]. Ongoing studies explore its potential in IBS-C, leveraging its pan-gut prokinetic effects [4] [6].

  • Graph: Itopride’s Dual Mechanism of Action
[Dopaminergic Neuron]          [Cholinergic Neuron]│                              │▼ (D2 antagonism)             ▼ (AChE inhibition)Increased ACh release ────> Sustained ACh availability  │                              │└───────────> Enhanced M3 receptor activation  │  ▼  Smooth muscle contraction  (Gastric emptying, LES tone)  

Properties

CAS Number

122892-31-3

Product Name

Itopride hydrochloride

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride

Molecular Formula

C20H27ClN2O4

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H

InChI Key

ZTOUXLLIPWWHSR-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl

Synonyms

N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxy Benzamide Hydrochloride

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.